(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Biocatalysis Kinetic Resolution Enantioselective Hydrolysis

(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, also known as N-(2-Ethyl-6-methylphenyl)-L-alanine Methyl Ester or (S)-NEMPA-ME, is a chiral ester that serves as the definitive precursor for the synthesis of (S)-Metolachlor, one of the most widely used pre-emergent chloroacetanilide herbicides globally. The compound is characterized by a single stereocenter and is the penultimate intermediate before acylation to the final active ingredient.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B13419635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(C)C(=O)OC)C
InChIInChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3/t10-/m0/s1
InChIKeyLRBSXVUHGCCJDT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate (CAS 69516-03-6): A Critical Chiral Intermediate for Agrochemical Synthesis


(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate, also known as N-(2-Ethyl-6-methylphenyl)-L-alanine Methyl Ester or (S)-NEMPA-ME, is a chiral ester that serves as the definitive precursor for the synthesis of (S)-Metolachlor, one of the most widely used pre-emergent chloroacetanilide herbicides globally [1]. The compound is characterized by a single stereocenter and is the penultimate intermediate before acylation to the final active ingredient [2]. Its procurement is specific to the synthesis of the active S-enantiomer, as only this stereoisomer provides the desired herbicidal activity, and its use ensures a more environmentally favorable profile by eliminating the inactive or potentially harmful R-enantiomers found in racemic mixtures [3].

Why (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Cannot Be Replaced by Its Racemate or the R-Enantiomer


Substituting (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate with its racemic form or the R-enantiomer is not a viable option for manufacturers targeting the commercial herbicide (S)-Metolachlor. The herbicidal activity of Metolachlor resides almost exclusively in the 1'S-configuration diastereomers, which are derived from (S)-configured precursors [1]. The use of a racemic intermediate leads to a final product that is a mixture of four stereoisomers, only two of which are active. This not only reduces the potency of the formulation but also introduces the R-enantiomers, which have been shown to exhibit distinct and potentially less desirable environmental fate and toxicological profiles, including increased potential for genotoxicity [2]. The industrial "chiral switch" to (S)-Metolachlor was specifically implemented to reduce the total amount of pesticide applied and to minimize the environmental burden of inactive isomers [3]. Therefore, the procurement of the enantiopure S-ester is a non-negotiable requirement for producing the commercially relevant and more environmentally acceptable (S)-Metolachlor product.

Quantitative Differentiation of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate Against Key Comparators


Lipase-Catalyzed Resolution Enantioselectivity: (S)-NEMPA-ME as Substrate for High-Purity (S)-Acid Synthesis

In the biocatalytic production of (S)-NEMPA, the target compound (S)-NEMPA-ME is the critical substrate for a second resolution step, enabling the isolation of the desired (S)-acid with exceptionally high enantiomeric purity. While the first resolution step using Pseudomonas cepacia lipase (PSL) produces (R)-acid with 99% e.e.p, the remaining (S)-ester is then hydrolyzed by Candida antarctica lipase B (CAL-B) to yield (S)-acid without loss of enantiomeric excess, achieving a final e.e.p of 98% [1]. In contrast, a direct resolution of the racemic ester with CAL-B alone, without a two-step process, yields a much lower enantiomeric ratio of E = 12.1 in aqueous buffer [2]. This process establishes the (S)-ester as the definitive precursor for obtaining high-purity (S)-acid, a feat not achievable with comparable efficiency using the racemic ester in a single enzymatic step.

Biocatalysis Kinetic Resolution Enantioselective Hydrolysis Chiral Intermediate

Enhancement of Enzymatic Reaction Rate for (S)-NEMPA-ME Hydrolysis Using Macrocyclic Tetraamine Additives

The initial reaction rate for the enantioselective hydrolysis of the target compound (S)-NEMPA-ME can be significantly enhanced through the use of specific additives. In a systematic study of 21 macrocyclic tetraamines (MTs), the addition of 10-(2-hydroxydecyl)-2,6-dioxo-1,4,7,10-tetraazacyclododecane (MT#20) at an optimal concentration of 9.6 mmol/L resulted in an 11-fold increase in the initial reaction rate for the Pseudomonas cepacia lipase (PCL)-catalyzed hydrolysis of NEMPA-ME [1]. This dramatic acceleration was achieved without compromising the enzyme's inherent high enantioselectivity. In contrast, the reaction without this specific additive required 48 hours to reach just 48.2% conversion, highlighting a major bottleneck in the industrial biocatalytic process [2]. This demonstrates a tunable kinetic advantage for the (S)-ester that can be exploited for process optimization.

Biocatalysis Enzyme Kinetics Additive Engineering Process Intensification

Enantioselective Toxicity of Final Product (S)-Metolachlor vs. Rac-Metolachlor in Target Crop (Maize)

While this compound is an intermediate, its ultimate value is defined by the performance of the final product, (S)-Metolachlor, which is exclusively derived from the S-ester. A direct comparison of the racemic (Rac) and S-enantiomer enriched (S) forms of Metolachlor on maize seedlings reveals significant differences in their physiological impact. The superoxide dismutase (SOD) activity in roots and stem leaves treated with Rac-metolachlor was 1.38 and 1.99 times higher than those treated with S-metolachlor, respectively. More dramatically, catalase (CAT) activity was 4.77 and 8.37 times higher in roots and stem leaves treated with Rac-metolachlor compared to S-metolachlor [1]. Furthermore, the Hill reaction activity in leaves was 1.45, 1.33, and 1.14 times higher for Rac-metolachlor at increasing treatment concentrations (18.6, 37.2, and 74.4 μM) [2]. These elevated enzyme activities are markers of greater oxidative stress, indicating that the S-enantiomer is less stressful to the crop at equivalent doses, a key differentiator for crop safety.

Herbicide Toxicology Enantioselectivity Crop Safety Oxidative Stress

Enantioselective Ecotoxicity: S-Metolachlor's Higher Acute Toxicity to Aquatic Algae Compared to Rac-Metolachlor

The environmental impact of the final product is a critical consideration in procurement. A comparative study on the aquatic toxicity of Rac- and S-metolachlor to the green alga Chlorella pyrenoidosa shows that S-metolachlor is consistently more toxic. The 96-hour EC50 value for S-metolachlor was 0.068 mg/L, compared to 0.152 mg/L for Rac-metolachlor, meaning the S-enantiomer is 2.24 times more acutely toxic to this algal species [1]. This pattern held true across all time points (24h, 48h, 72h), with S-metolachlor EC50 values being lower (more toxic) by 1.7 to 2.8 times. Conversely, the degradation half-life of S-metolachlor in soil was found to be faster, with a half-life of 60.3 hours compared to 80.6 hours for Rac-metolachlor at a low concentration (18.6 μM) in maize root studies [2]. This presents a nuanced trade-off: while S-metolachlor is more acutely toxic to algae, it is also more rapidly degraded in the environment, potentially leading to a shorter persistence window.

Environmental Toxicology Ecotoxicity Enantioselectivity Aquatic Toxicology Algae

Defined Application Scenarios for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate in R&D and Manufacturing


Industrial Synthesis of (S)-Metolachlor Technical Grade Active Ingredient

The primary and most validated application for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is as the penultimate intermediate in the commercial synthesis of (S)-Metolachlor herbicide. The compound is hydrolyzed to (S)-N-(2-ethyl-6-methylphenyl)alanine ((S)-NEMPA), which is then acylated with chloroacetyl chloride or methoxyacetone derivatives to yield the final active ingredient. This route is the established industrial standard for producing the enantiomerically enriched product (containing 80-100% of the active S-isomers), which has largely replaced racemic Metolachlor in major agricultural markets [1]. Its procurement is essential for any manufacturer aiming to produce the commercially relevant (S)-Metolachlor formulation.

Research and Development of Optimized Biocatalytic Production Processes

The target compound is a key substrate for developing and optimizing novel enzymatic routes to (S)-NEMPA. As demonstrated in the evidence, its behavior in lipase-catalyzed kinetic resolutions can be significantly modulated by reaction conditions and additives [2]. Researchers focused on green chemistry and process intensification can utilize the pure (S)-ester to benchmark new enzymes (e.g., engineered CAL-B or PCL variants) and screen for additives (like macrocyclic tetraamines) that dramatically enhance reaction rates (up to 11-fold) or enantioselectivity (E > 100), thereby validating more efficient and sustainable manufacturing methods [3]. Procurement of the pure S-ester is critical for obtaining clean kinetic data and meaningful comparisons in this research area.

Environmental Fate and Metabolism Studies of Metolachlor

Understanding the environmental behavior of chiral pesticides is a critical area of research. (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is a useful starting material for synthesizing authentic metabolite standards of (S)-Metolachlor. For example, it can be used in a divergent synthesis to prepare side-chain oxidized metabolites like ethylsulfonic acid (ESA) and oxanilic acid (OXA), which are key analytes in monitoring the environmental degradation and transport of Metolachlor in soil and water [4]. Its procurement enables the precise analytical characterization of S-metolachlor's unique metabolic pathway, a requirement for regulatory environmental safety evaluations.

Analytical Reference Standard for Chiral Purity Determination

The enantiopure (S)-ester serves as an indispensable analytical reference standard for ensuring the chiral purity of both the intermediate (S)-NEMPA and the final product (S)-Metolachlor. It is used to develop and validate enantioselective chromatographic methods (e.g., chiral HPLC or GC) [5]. By comparing a production sample against this standard, manufacturers can quantify the exact enantiomeric ratio and confirm that the process yields the desired S-enantiomer with high optical purity (e.g., >98% e.e.), which is a critical quality control (QC) metric for the active ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.